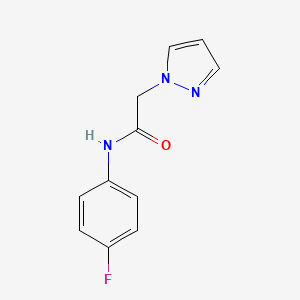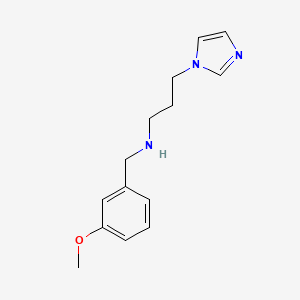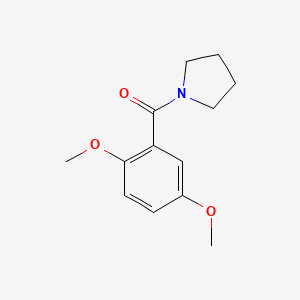![molecular formula C16H18N2OS B7460371 [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone, also known as BPCBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPCBM is a cyclopropyl-containing compound that has been shown to exhibit neuroprotective effects in various in vitro and in vivo models.
Wirkmechanismus
The exact mechanism of action of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone is not fully understood, but it is thought to act through multiple pathways. [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone increases the levels of acetylcholine in the brain, which is thought to contribute to its neuroprotective effects. [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone can protect neuronal cells from oxidative stress and apoptosis. In vivo studies have shown that [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been shown to have anti-inflammatory effects in vitro and in vivo, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone in lab experiments is its relative ease of synthesis. [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone can be synthesized on a large scale with high purity, making it a cost-effective compound for research purposes. Another advantage of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone is its neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone in lab experiments is its relatively limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone. One area of research could be the development of more soluble derivatives of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone, which could make it easier to work with in lab experiments. Another area of research could be the investigation of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone's potential as a treatment for other neurological and inflammatory diseases. Finally, further studies could be conducted to elucidate the exact mechanism of action of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone, which could lead to the development of more effective treatments for neurodegenerative and inflammatory diseases.
Synthesemethoden
The synthesis of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone involves the reaction of 3-(1,3-benzothiazol-2-yl)piperidine with cyclopropylcarbonyl chloride in the presence of a base. The reaction yields [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone as a white solid with a purity of over 95%. The synthesis is relatively simple and can be performed on a large scale, making [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone an attractive compound for research purposes.
Wissenschaftliche Forschungsanwendungen
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been studied extensively for its potential applications in scientific research. The compound has been shown to exhibit neuroprotective effects in various in vitro and in vivo models, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(11-7-8-11)18-9-3-4-12(10-18)15-17-13-5-1-2-6-14(13)20-15/h1-2,5-6,11-12H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOVGWSJGUBCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)

![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)

![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)


